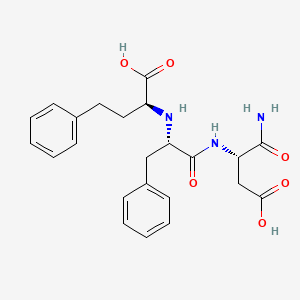

DB02307

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27N3O6 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H27N3O6/c24-21(29)18(14-20(27)28)26-22(30)19(13-16-9-5-2-6-10-16)25-17(23(31)32)12-11-15-7-3-1-4-8-15/h1-10,17-19,25H,11-14H2,(H2,24,29)(H,26,30)(H,27,28)(H,31,32)/t17-,18-,19-/m0/s1 |

InChI Key |

FOJUHLDAXGNCIP-FHWLQOOXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Action of DB02307: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB02307, chemically identified as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptidic small molecule inhibitor targeting a key virulence factor of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delineates the fundamental mechanism through which this compound exerts its inhibitory effects, focusing on its interaction with Pseudomonas aeruginosa elastase (LasB). This document provides a comprehensive overview of the current understanding of its mode of action, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Threat of Pseudomonas aeruginosa and the Role of Elastase (LasB)

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its pathogenicity is attributed to a sophisticated arsenal (B13267) of virulence factors, among which the zinc metalloprotease elastase B (LasB) is a major contributor.[1] LasB is a secreted enzyme that degrades host tissue components, including elastin, collagen, and immunoglobulins, thereby facilitating bacterial invasion and dissemination.[1] Furthermore, LasB can modulate the host immune response, contributing to the establishment of chronic infections.[1] Given its critical role in P. aeruginosa virulence, LasB has emerged as a promising target for the development of anti-virulence therapies.

This compound belongs to a class of dipeptide inhibitors designed to specifically target and neutralize the enzymatic activity of LasB. By inhibiting this key virulence factor, this compound aims to disarm the bacterium rather than directly killing it, a strategy that may reduce the selective pressure for the development of antibiotic resistance.

Core Mechanism of Action: Chelation of the Catalytic Zinc Ion

The primary mechanism of action of this compound is the competitive inhibition of Pseudomonas aeruginosa elastase (LasB). As a dipeptide mimetic, its structure is designed to fit within the active site of the LasB enzyme. The core of its inhibitory activity lies in the N-(1-carboxy-3-phenylpropyl) moiety. The carboxylate group of this component acts as a potent chelating agent for the zinc ion (Zn²⁺) that is essential for the catalytic activity of LasB.

The active site of LasB contains a catalytic zinc ion coordinated by amino acid residues of the enzyme. This zinc ion is crucial for polarizing the peptide bond of the substrate, facilitating its cleavage. This compound, upon binding to the active site, positions its carboxylate group to form a strong coordinate bond with the zinc ion, effectively displacing the water molecule involved in the hydrolytic reaction. This stable interaction between the inhibitor and the enzyme's catalytic center prevents the binding and subsequent hydrolysis of natural substrates.

The phenylalanyl-alpha-asparagine portion of this compound contributes to the molecule's specificity and binding affinity by engaging in additional non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues lining the S1' and S2' pockets of the LasB active site.

Signaling Pathway: Inhibition of LasB-Mediated Virulence

The following diagram illustrates the role of P. aeruginosa elastase (LasB) in virulence and the mechanism of its inhibition by this compound.

Caption: Inhibition of P. aeruginosa elastase (LasB) by this compound prevents host tissue degradation.

Quantitative Data on Inhibitory Activity

| Compound | P1' Residue | P2' Residue | Ki (nM) | Reference Compound |

| N-(1-carboxy-3-phenylpropyl)-L-leucyl-L-tryptophanamide | L-Leucine | L-Tryptophan | 0.16 | Yes |

| N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-tryptophanamide | L-Alanine | L-Tryptophan | 0.32 | No |

| N-(1-carboxy-3-phenylpropyl)-L-valyl-L-tryptophanamide | L-Valine | L-Tryptophan | 0.68 | No |

Note: The data presented is for analogous compounds to illustrate the potential potency of this class of inhibitors. The Ki values are highly dependent on the specific amino acid residues at the P1' and P2' positions.

Detailed Experimental Protocols

The following protocols describe standard assays used to characterize the inhibitory activity of compounds like this compound against Pseudomonas aeruginosa elastase.

Elastase Inhibition Assay (Fluorometric)

This assay measures the inhibition of LasB activity using a fluorogenic substrate.

Materials:

-

Purified Pseudomonas aeruginosa elastase (LasB)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 2.5 mM CaCl₂

-

Fluorogenic Substrate: Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (or similar) stock solution in DMSO.

-

This compound (or test inhibitor) stock solution in DMSO.

-

96-well black microtiter plates.

-

Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm).

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted this compound solutions to the sample wells. Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.

-

Add 20 µL of a pre-diluted solution of LasB in Assay Buffer to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity kinetically over 30 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Perform the elastase inhibition assay as described above.

-

Use a range of fixed concentrations of this compound and vary the concentration of the fluorogenic substrate.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Analyze the data using the Michaelis-Menten equation for competitive inhibition.

-

A common method is to generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The lines should intersect on the y-axis, which is characteristic of competitive inhibition.

-

The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

Experimental Workflow: IC50 and Ki Determination

The following diagram outlines the workflow for determining the inhibitory potency of this compound.

Caption: Workflow for determining the IC50 and Ki of this compound against LasB.

Conclusion

This compound represents a targeted approach to combating Pseudomonas aeruginosa infections by inhibiting the crucial virulence factor, elastase (LasB). Its mechanism of action, centered on the chelation of the catalytic zinc ion by its carboxylate group, is characteristic of a competitive inhibitor. While specific quantitative data for this compound is not publicly available, the potency of analogous compounds highlights the promise of this chemical scaffold. The experimental protocols detailed herein provide a robust framework for the further characterization of this compound and other novel LasB inhibitors. The development of such anti-virulence agents holds significant potential as a next-generation therapeutic strategy to address the challenges of antibiotic resistance.

References

2-Amino-N-(quinolin-8-yl)benzenesulfonamide discovery and synthesis

An In-depth Technical Guide to 2-Amino-N-(quinolin-8-yl)benzenesulfonamide: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide, a notable inhibitor of the NF-κB signaling pathway.

Discovery

2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known as QBS, was identified as a potent modulator of the nuclear factor-κB (NF-κB) signaling pathway through extensive high-throughput screening efforts.[1][2] The discovery was a result of two independent screens conducted by the NIH Molecular Libraries Initiative, which, despite using different assay designs and cell types, identified the same N-(quinolin-8-yl)benzenesulfonamide core scaffold as a primary lead.[1][2]

One of the screening campaigns utilized an IκBα stabilization assay in the OCI-Ly3 cell line, a model for the activated B-cell subtype of diffuse large B-cell lymphoma which exhibits constitutively high NF-κB activity.[1] The second screen was a cell-based assay designed to identify inhibitors of TNFα-induced nuclear translocation of NF-κB.[1] The convergence of these two distinct screening approaches on the same chemical scaffold underscored its potential as a robust inhibitor of the NF-κB pathway.[1]

Synthesis

General Synthetic Scheme:

A solution of 8-aminoquinoline (B160924) in a suitable anhydrous solvent, such as dichloromethane (B109758), is treated with a base, for example, pyridine (B92270) or triethylamine. The reaction mixture is then cooled, and a solution of 2-aminobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction is typically stirred for several hours, and upon completion, the crude product is purified.

Biological Activity

2-Amino-N-(quinolin-8-yl)benzenesulfonamide is recognized as an apoptosis inducer that causes cell cycle arrest at the G2 phase.[3] Its primary mechanism of action, as elucidated by the initial high-throughput screens, is the suppression of the NF-κB pathway.[1][2] Analogs of this compound have demonstrated potencies in cell-based assays with IC50 values as low as 0.6 µM.[4][5]

Quantitative Biological Data

While specific quantitative data for 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is limited in the reviewed literature, the following table summarizes the activity of closely related analogs from the foundational study by Xie et al. (2008).

| Compound ID | Structure | IκBα Stabilization IC50 (µM) | NF-κB Translocation IC50 (µM) | Cytotoxicity (OCI-Ly3) IC50 (µM) |

| Analog 1 | 2-Methyl-N-(quinolin-8-yl)benzenesulfonamide | >58 | 2.5 | >58 |

| Analog 2 | 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide | 1.8 | 0.6 | >58 |

| Analog 3 | 4-Chloro-N-(quinolin-8-yl)benzenesulfonamide | 2.2 | 1.1 | >58 |

| Analog 4 | 2,4-Dichloro-N-(quinolin-8-yl)benzenesulfonamide | 1.6 | 0.8 | 30 |

Data extracted from Xie et al., Bioorg. Med. Chem. Lett. 2008, 18(1), 329-35.[2]

Experimental Protocols

General Synthesis of N-(quinolin-8-yl)benzenesulfonamide Analogs

This protocol is a generalized procedure based on the synthesis of similar compounds.

-

Dissolution: Dissolve 8-aminoquinoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of the desired substituted benzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

NF-κB Nuclear Translocation Assay

This is a representative protocol for a high-throughput imaging-based assay to measure NF-κB nuclear translocation.

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa or U2OS) in 384-well microplates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dilution series of the test compounds for 1 hour.

-

Stimulation: Induce NF-κB translocation by adding TNF-α to a final concentration of 10 ng/mL and incubate for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using an automated high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.

Signaling Pathways and Workflows

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. N-(quinolin-8-yl)benzenesulfonamides have been shown to inhibit this pathway, possibly by stabilizing the IκBα protein.[1]

Caption: Canonical NF-κB signaling pathway and the inhibitory action of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide.

High-Throughput Screening Workflow

The discovery of N-(quinolin-8-yl)benzenesulfonamides as NF-κB inhibitors was facilitated by a systematic high-throughput screening process. This workflow involves several key stages, from initial screening of a large compound library to the confirmation and characterization of active hits.

Caption: A generalized workflow for the high-throughput screening and discovery of novel inhibitors.

References

- 1. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of QBS (2-amino-N-quinoline-8-yl-benzenesulfonamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound QBS, identified as 2-amino-N-quinoline-8-yl-benzenesulfonamide. This document details its cytotoxic effects, mechanism of action involving cell cycle arrest and apoptosis, and the associated signaling pathways. Quantitative data is presented for clarity, and detailed experimental protocols are provided for key assays to facilitate reproducibility and further investigation.

Core Biological Activity: Cytotoxicity via G2/M Arrest and Apoptosis

QBS is a potent cytotoxic compound that has been shown to effectively induce cell death in cancer cell lines, most notably in Jurkat T cells.[1] Its primary mechanism of action is the induction of cell cycle arrest at the G2/M phase, which subsequently leads to the initiation of the apoptotic cascade.[1]

Quantitative Data Presentation

The cytotoxic potency of QBS and its analogs has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) for QBS-induced cell death in Jurkat T cells provides a key quantitative measure of its activity.

| Compound | Cell Line | Assay Duration | Parameter | Value | Reference |

| QBS (2-amino-N-quinoline-8-yl-benzenesulfonamide) | Jurkat T cells | 48 hours | EC50 | 0.77 µM | [2] |

Mechanism of Action: Signaling Pathways and Molecular Events

The cytotoxic effect of QBS is a result of its interference with critical cell cycle regulation and apoptosis signaling pathways.

G2/M Cell Cycle Arrest

Treatment of Jurkat T cells with QBS leads to an accumulation of cells in the G2 phase of the cell cycle.[1] This arrest is mediated by the modulation of key proteins that govern the G2/M transition:

-

Increased Cyclin B1 Levels: QBS treatment results in an increase in the protein levels of Cyclin B1.[1]

-

Increased Phosphorylation of cdc2: The compound enhances the phosphorylation of the cyclin-dependent kinase cdc2 (also known as CDK1).[1]

-

Reduced cdc2 Kinase Activity: The increased phosphorylation of cdc2 leads to a reduction in its kinase activity. The Cyclin B1/cdc2 complex is a key driver of entry into mitosis, and its inactivation prevents cells from progressing from G2 to M phase.[1]

Induction of Apoptosis

Prolonged exposure to QBS triggers programmed cell death (apoptosis) through a caspase-dependent pathway.[1] Key molecular events in this process include:

-

Cytochrome C Release: QBS treatment induces the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

PARP Cleavage: The release of cytochrome c initiates a caspase cascade that results in the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA.[1]

-

Inhibition by Pan-Caspase Inhibitor: The apoptotic effects of QBS can be blocked by the pan-caspase inhibitor z-VAD-fmk, confirming the caspase-dependent nature of the cell death.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of QBS's biological activity.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effect of QBS on Jurkat T cells and to calculate the EC50 value.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

QBS stock solution (dissolved in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed Jurkat T cells in a 96-well plate at a density of 1 × 10^5 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of QBS in complete culture medium.

-

Add the QBS dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest QBS concentration) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of QBS on the cell cycle distribution of Jurkat T cells.

Materials:

-

Jurkat T cells treated with QBS or vehicle control

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 × 10^6 Jurkat T cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression and Cleavage

This protocol is used to detect changes in the levels of Cyclin B1, phosphorylated-cdc2, cytochrome c release, and PARP cleavage in QBS-treated cells.

Materials:

-

Jurkat T cells treated with QBS or vehicle control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin B1, anti-phospho-cdc2 (Tyr15), anti-cdc2, anti-cytochrome c, anti-PARP, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. For cytochrome c release, analyze cytosolic and mitochondrial fractions separately.

References

DB02307 as a Putative Apoptosis Inducer: A Technical Guide for Researchers

Disclaimer: The following document is a technical guide based on the hypothesized role of DB02307 as an apoptosis inducer, primarily through the inhibition of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1). As of the latest available data, there is limited direct evidence in peer-reviewed literature specifically detailing this compound as an apoptosis-inducing agent. This guide, therefore, extrapolates from the known consequences of CPS1 inhibition in cancer cells to provide a framework for investigation.

Introduction

This compound, identified in the DrugBank database as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide small molecule[1]. While its specific biological activities are not extensively characterized in the public domain, the inhibition of key metabolic enzymes is an emerging strategy in cancer therapy. One such target is Carbamoyl Phosphate Synthetase 1 (CPS1), an enzyme crucial for ammonia (B1221849) detoxification via the urea (B33335) cycle and for pyrimidine (B1678525) biosynthesis to support tumor growth[2][3]. Inhibition of CPS1 has been demonstrated to induce apoptosis in certain cancer models[4]. This guide outlines the potential mechanism of action of a CPS1 inhibitor like this compound in inducing apoptosis and provides detailed experimental protocols to investigate this hypothesis.

The Role of Carbamoyl Phosphate Synthetase 1 (CPS1) in Cancer

CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle[5][6]. In several types of cancer, including certain non-small cell lung carcinomas, CPS1 is overexpressed and plays a critical role in supplying carbamoyl phosphate for pyrimidine synthesis, which is essential for DNA replication and cell proliferation[2][4]. Additionally, CPS1 can help tumors manage toxic ammonia levels, a byproduct of rapid metabolism, thereby sustaining tumor growth[3]. Consequently, targeted inhibition of CPS1 presents a promising therapeutic avenue for cancers that are dependent on its activity[2][6].

Hypothesized Mechanism of Apoptosis Induction by this compound

The induction of apoptosis by a putative CPS1 inhibitor like this compound is likely a multi-faceted process stemming from metabolic disruption. The primary mechanism would involve the depletion of the pyrimidine pool, leading to DNA replication stress and the activation of DNA damage response pathways. This, in turn, can trigger the intrinsic (mitochondrial) pathway of apoptosis.

The proposed signaling cascade initiated by CPS1 inhibition is depicted below.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis via CPS1 inhibition.

Experimental Protocols

To validate the pro-apoptotic activity of this compound, a series of in vitro experiments are required. The following protocols are adapted from standard methodologies used to characterize apoptosis-inducing agents[7][8][9].

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Lines: Select cancer cell lines with known CPS1 expression levels (e.g., high-expressing and low-expressing lines for comparison).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Procedure:

-

Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This assay determines if this compound induces cell cycle arrest, often a precursor to apoptosis.

-

Procedure:

-

Treat cells with this compound as described for the Annexin V assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 population is indicative of apoptosis[7][8].

This technique measures changes in the expression levels of key proteins in the apoptotic pathway.

-

Procedure:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2, p53). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities to determine the relative changes in protein expression.

The logical flow of experiments to test the hypothesis is outlined below.

Caption: A typical experimental workflow for investigating a novel apoptosis-inducing agent.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values in µM)

| Cell Line | CPS1 Expression | 24 hours | 48 hours | 72 hours |

| Cell Line A | High | |||

| Cell Line B | Low | |||

| Normal Cells | N/A |

Table 2: Effect of this compound on Cell Cycle Distribution (%)

| Treatment | Sub-G1 | G1 | S | G2/M |

| Control | ||||

| This compound (IC50/2) | ||||

| This compound (IC50) | ||||

| This compound (2 x IC50) |

Table 3: Quantification of Apoptotic Cells by Annexin V/PI Staining (%)

| Treatment | Early Apoptosis | Late Apoptosis | Total Apoptosis |

| Control | |||

| This compound (IC50) | |||

| Positive Control |

Table 4: Relative Expression of Apoptosis-Related Proteins (Fold Change vs. Control)

| Treatment | p53 | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |

| This compound (IC50) |

Conclusion

While direct evidence for this compound as an apoptosis inducer is currently lacking, its potential as a CPS1 inhibitor provides a strong rationale for its investigation as an anti-cancer agent. By disrupting essential metabolic pathways, this compound could selectively induce apoptosis in cancer cells dependent on CPS1 activity. The experimental framework provided in this guide offers a comprehensive approach to rigorously test this hypothesis and elucidate the underlying molecular mechanisms. Such studies are crucial for the development of novel targeted therapies in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the therapeutic potential of carbamoyl phosphate synthetase 1 (CPS1) in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]

- 8. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of G2 Phase Cell Cycle Arrest: A Technical Guide on the Putative Action of DB02307

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for the compound "DB02307" identified it as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine. However, a comprehensive literature review did not yield any specific data linking this molecule to G2 phase cell cycle arrest or cancer-related studies. A similar-sounding compound, "KW-2307," a vinca (B1221190) alkaloid derivative, has been investigated in the context of cancer therapy. Vinca alkaloids are well-documented to induce mitotic arrest, which is intrinsically linked to the G2/M transition of the cell cycle. This guide, therefore, extrapolates the potential mechanisms of G2 phase arrest by focusing on the established actions of vinca alkaloids as a representative class of microtubule-targeting agents.

Introduction: The G2/M Checkpoint as a Therapeutic Target

The cell division cycle is a meticulously orchestrated process that ensures the faithful replication and segregation of the genome. The G2 phase serves as a critical checkpoint, a final quality control step before a cell commits to mitosis (M phase). This checkpoint allows for DNA repair and ensures the cell is adequately prepared for division. Consequently, pharmacological agents that can induce G2 phase arrest are of significant interest in oncology, as they can selectively halt the proliferation of rapidly dividing cancer cells. This document explores the molecular mechanisms by which compounds, potentially including novel agents like this compound, could elicit G2 phase cell cycle arrest, with a focus on the well-established paradigm of microtubule-targeting agents.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Vinca alkaloids, the class of compounds to which the related "KW-2307" belongs, exert their potent anti-cancer effects by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis.

Signaling Pathway of Vinca Alkaloid-Induced Mitotic Arrest

Caption: Vinca alkaloid-induced disruption of microtubule dynamics leading to G2/M arrest.

By binding to β-tubulin, vinca alkaloids inhibit the polymerization of microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle. The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects this failure. An active SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase. The inhibition of APC/C prevents the degradation of Cyclin B1, a crucial regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). The sustained high levels of Cyclin B1/CDK1 activity block the cell from exiting mitosis, leading to an arrest at the G2/M boundary.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes typical data obtained when studying vinca alkaloids and their effect on the cell cycle. This data is illustrative and serves as a template for the types of quantitative analysis required.

| Parameter | Description | Typical Values (Vinca Alkaloid Treatment) |

| IC50 | The half-maximal inhibitory concentration, representing the drug concentration required to inhibit 50% of cell growth. | Varies by cell line and specific vinca alkaloid (nM to µM range). |

| Cell Cycle Distribution | Percentage of cells in each phase of the cell cycle (G1, S, G2/M) as determined by flow cytometry. | Significant increase in the G2/M population (e.g., from 15% to 60-80%). |

| Mitotic Index | Percentage of cells in mitosis, often determined by staining for phosphorylated histone H3. | Marked increase, indicating an accumulation of cells in mitosis. |

| Protein Expression Levels | Relative expression levels of key cell cycle regulatory proteins. | - Cyclin B1: Increased- CDK1 (p34cdc2): Stable or slightly increased- Phospho-Histone H3 (Ser10): Increased |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate G2 phase cell cycle arrest.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: The investigational compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

-

Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the drug or vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

Experimental Workflow for Cell Cycle Analysis

An In-Depth Technical Guide on the Role of Ganetespib (DB02307) in the NF-kappaB Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ganetespib (DB02307), a potent second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90), and its intricate role in modulating the Nuclear Factor-kappaB (NF-κB) signaling pathway. Ganetespib's mechanism of action, which involves the disruption of multiple oncogenic pathways, has positioned it as a significant compound in cancer research and clinical investigation.

Introduction to Ganetespib and the NF-κB Pathway

Ganetespib (formerly STA-9090) is a small molecule, triazolone-containing compound that binds to the N-terminal ATP-binding pocket of HSP90, a highly conserved and ubiquitously expressed molecular chaperone. HSP90 is critical for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. By inhibiting HSP90's chaperone activity, Ganetespib triggers the ubiquitin-proteasome pathway-mediated degradation of these client proteins, thereby disrupting numerous cancer-promoting cascades simultaneously.

The NF-κB pathway is a cornerstone of cellular responses to stress, cytokines, and pathogens, playing a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and resistance to therapy by upregulating anti-apoptotic genes. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.

Mechanism of Action: How Ganetespib Modulates NF-κB Signaling

Ganetespib exerts its influence on the NF-κB pathway indirectly. Several key kinases and essential intermediates of the NF-κB signaling cascade are established HSP90 client proteins. These include the IKK complex, RIP kinase, and TAK-1 kinase.

The inhibition of HSP90 by Ganetespib leads to the destabilization and subsequent degradation of these client kinases. This disruption prevents the upstream activation of the IKK complex. Consequently, IκBα remains unphosphorylated and stable, continuing to sequester NF-κB in the cytoplasm. This blockade of NF-κB nuclear translocation effectively shuts down its transcriptional activity, thereby inhibiting the expression of pro-survival and pro-inflammatory genes. This mechanism makes Ganetespib a potent modulator of oncogenic signaling pathways that are dependent on NF-κB.

In some cellular contexts, such as human lung microvascular endothelial cells, HSP90 inhibition has been shown to suppress NF-κB transcriptional activation without preventing its nuclear translocation, suggesting alternative, cell-type-specific regulatory mechanisms involving factors like Sirtuin-2 (Sirt-2).

Quantitative Data

Ganetespib demonstrates potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range. This potency is a reflection of its high binding affinity for HSP90, which is greater than that of the first-generation inhibitor 17-AAG.[1][2]

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Jeko-1 | Mantle Cell Lymphoma | 12.8 ± 1.57 | |

| Granta-519 | Mantle Cell Lymphoma | 45.7 ± 4.18 | |

| SUM149 | Inflammatory Breast Cancer | 13 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar | |

| OCUB-M | Triple-Negative Breast Cancer | Low nanomolar | |

| NCI-H1975 | Non-Small Cell Lung Cancer | 2 - 30 (range) | [2] |

| HCC827 | Non-Small Cell Lung Cancer | 2 - 30 (range) | [2] |

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

| Parameter | Observation | Reference(s) |

| Competitive Binding | Ganetespib inhibits the binding of biotinylated-geldanamycin to HSP90 at concentrations as low as 0.11 µM, whereas 1 µM of 17-AAG is required for similar inhibition, indicating a greater affinity of Ganetespib for HSP90. | [1][2] |

| HSP90 Conformation | HSP90 in tumor cells exists in a highly active, multi-chaperone complex that exhibits a greater affinity for inhibitors compared to the HSP90 in normal cells. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the role of Ganetespib in the NF-κB pathway.

This protocol is used to assess the cytotoxic or cytostatic effects of Ganetespib and determine its half-maximal inhibitory concentration (IC50).

-

Cell Plating: Seed cancer cells (e.g., A549, Jeko-1) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare a serial dilution of Ganetespib in culture medium. Remove the old medium from the wells and add 100 µL of the Ganetespib dilutions. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of Ganetespib. Use non-linear regression analysis to calculate the IC50 value.

This protocol is used to verify the on-target activity of Ganetespib by measuring the degradation of known HSP90 clients involved in the NF-κB pathway, such as IKK.

-

Cell Treatment and Lysis: Plate cells in 6-well plates and treat with various concentrations of Ganetespib for a set time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-IKKα, anti-p-Akt, anti-Akt, anti-HSP70) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

This protocol visualizes the subcellular localization of the NF-κB p65 subunit to assess pathway activation.

-

Cell Culture: Grow cells on sterile glass coverslips placed in a multi-well plate until they reach about 90% confluency.

-

Treatment: Treat the cells with an NF-κB activator (e.g., TNFα) in the presence or absence of Ganetespib for a predetermined time (e.g., 30-60 minutes).

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 anti-rabbit IgG) for 1 hour in the dark.

-

Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Capture images of the p65 (red) and nuclear (blue) channels. Analyze the images to quantify the co-localization of p65 in the nucleus. An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 indicates nuclear translocation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental logic.

Caption: Canonical NF-κB Signaling Pathway.

Caption: Ganetespib's Mechanism of NF-κB Inhibition.

Caption: Workflow for Analyzing Ganetespib's Effects.

Conclusion and Future Directions

Ganetespib (this compound) functions as a powerful, indirect inhibitor of the NF-κB signaling pathway. By targeting the molecular chaperone HSP90, it triggers the degradation of essential NF-κB pathway components, including the IKK complex, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This mechanism contributes significantly to its potent anti-proliferative and pro-apoptotic effects observed in a wide range of cancer models. The quantitative data underscore its efficacy at low nanomolar concentrations.

For researchers and drug development professionals, understanding this mechanism is key to designing rational combination therapies. For instance, combining Ganetespib with agents that are susceptible to NF-κB-mediated resistance could produce synergistic effects. Future research should continue to explore the full spectrum of HSP90 clients affected by Ganetespib, investigate potential resistance mechanisms, and further delineate its efficacy in various cancer subtypes through well-designed preclinical and clinical trials.

References

Lestaurtinib (DB02307): A Technical Guide to Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lestaurtinib, also known as CEP-701, is a potent, orally bioavailable multi-kinase inhibitor with significant anti-neoplastic properties. Initially investigated for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), further research has revealed its potent effects on the Janus kinase (JAK) pathway, among other receptor protein tyrosine kinases (RPTKs). This technical guide provides an in-depth overview of the downstream signaling targets of Lestaurtinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Lestaurtinib is an indolocarbazole derivative that has been the subject of numerous preclinical and clinical studies for the treatment of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), myeloproliferative disorders (MPDs), and pancreatic, prostate, and hepatocellular carcinomas.[1] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of its target proteins, leading to the suppression of their autophosphorylation and subsequent downstream signaling.[2] This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on these signaling pathways for their proliferation and survival.[2][3]

Core Signaling Pathways Modulated by Lestaurtinib

Lestaurtinib exerts its therapeutic effects by targeting several critical signaling pathways implicated in cancer pathogenesis. The two most well-characterized pathways are the FLT3 signaling cascade and the JAK/STAT pathway.

FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common molecular abnormalities in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and aberrant downstream signaling.[4] Lestaurtinib is a potent inhibitor of both wild-type and mutated FLT3.[4]

Upon activation, either by its ligand or through activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell proliferation, survival, and differentiation.[4] Lestaurtinib's inhibition of FLT3 autophosphorylation effectively blocks the initiation of these downstream cascades.[1][3]

Figure 1: Lestaurtinib's Inhibition of the FLT3 Signaling Pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling.[5] Constitutive activation of the JAK/STAT pathway, often due to mutations such as JAK2 V617F, is a hallmark of myeloproliferative disorders.[5] Lestaurtinib is a potent inhibitor of both wild-type and mutant JAK2.[5][6]

Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in cell proliferation and survival, such as Bcl-xL.[7] Lestaurtinib's inhibition of JAK2 prevents the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5.[2][5][7]

Figure 2: Lestaurtinib's Inhibition of the JAK/STAT Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of Lestaurtinib against its key targets has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) | Cell Line/System | Reference |

| FLT3 (Wild-Type & ITD) | 3 | In vitro | [4] |

| JAK2 (Wild-Type) | 0.9 (± 0.2) | In vitro kinase assay | [5][6] |

| JAK2 (V617F) | 10 - 30 (inhibition of STAT5 phosphorylation) | HEL92.1.7 cells | [5] |

| TrkA | 25 | In vitro | [2] |

| Cell Line | IC50 (nM) for Growth Inhibition | Cancer Type | Reference |

| HEL92.1.7 | 30 - 100 | Human erythroleukemia | [5] |

| KMH2 | 210 | Anaplastic Thyroid Cancer | [2] |

| CAL62 | 410 | Anaplastic Thyroid Cancer | [2] |

| THJ-21T | 2350 | Anaplastic Thyroid Cancer | [2] |

| Huh-7 (48h) | 670 (± 170) | Hepatocellular Carcinoma | |

| Huh-7 (72h) | 250 (± 130) | Hepatocellular Carcinoma |

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the downstream effects of Lestaurtinib.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Lestaurtinib on the enzymatic activity of a specific kinase.

Methodology:

-

Recombinant wild-type JAK2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

Increasing concentrations of Lestaurtinib are added to the reaction mixtures.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by autoradiography, or using phospho-specific antibodies in an ELISA-based format.

-

The concentration of Lestaurtinib that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of Lestaurtinib on the phosphorylation status of downstream signaling proteins within a cellular context.

Methodology:

-

Cancer cell lines (e.g., HEL92.1.7, HL cell lines) are cultured to a suitable confluency.[5][7]

-

The cells are treated with increasing concentrations of Lestaurtinib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).[2][7]

-

Following treatment, the cells are lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT5, anti-phospho-STAT3).[2][5]

-

The membrane is also probed with antibodies against the total forms of these proteins to serve as loading controls.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Figure 3: General Workflow for Western Blot Analysis.

Cell Proliferation/Cytotoxicity Assay

Objective: To determine the effect of Lestaurtinib on the growth and viability of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere (if applicable), they are treated with a range of concentrations of Lestaurtinib for a specified period (e.g., 24, 48, or 72 hours).[2]

-

At the end of the treatment period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT is added to the wells.[4][6]

-

Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

The absorbance of the colored product is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value for growth inhibition is determined by plotting the percentage of viability against the log of the Lestaurtinib concentration.

Conclusion

Lestaurtinib is a multi-targeted kinase inhibitor that effectively disrupts key oncogenic signaling pathways, primarily the FLT3 and JAK/STAT cascades. Its ability to inhibit the phosphorylation of these kinases and their downstream effectors translates into potent anti-proliferative and pro-apoptotic activity in various cancer models. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of Lestaurtinib and the development of next-generation kinase inhibitors. The provided visualizations offer a clear representation of the complex signaling networks modulated by this compound, aiding in the conceptual understanding of its mechanism of action.

References

- 1. Lestaurtinib | C26H21N3O4 | CID 126565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide

For: Researchers, Scientists, and Drug Development Professionals On: Core Physicochemical and Biological Properties

Introduction

2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known by its synonym QBS, is a heterocyclic organic compound belonging to the quinoline-benzenesulfonamide hybrid family. This class of molecules is of significant interest in medicinal chemistry and drug development due to the proven biological activities of both the quinoline (B57606) and benzenesulfonamide (B165840) scaffolds. This compound, in particular, has been identified as a biologically active agent, notably as an apoptosis inducer that causes cell cycle arrest at the G2 phase and as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. It includes a summary of known quantitative data, detailed experimental protocols for determining key properties, and a visualization of its role in inhibiting a critical cellular signaling pathway.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-N-quinolin-8-ylbenzenesulfonamide | PubChem[4] |

| Synonyms | QBS | Santa Cruz Biotechnology[1] |

| CAS Number | 16082-64-7 | Sigma-Aldrich, PubChem[4] |

| Molecular Formula | C₁₅H₁₃N₃O₂S | Santa Cruz Biotechnology, PubChem[1][4] |

| Molecular Weight | 299.35 g/mol | Sigma-Aldrich, PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% (by HPLC) | Sigma-Aldrich |

| logP (Octanol/Water) | 1.6 (Computed) | PubChem[4] |

| Melting Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols for Physicochemical Characterization

A general workflow for the full physicochemical characterization of a synthesized compound like 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is outlined below.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid compound transitions to a liquid. A sharp, defined melting range is a key indicator of purity.

-

Sample Preparation: A small amount of the dry, crystalline 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is finely powdered. The open end of a glass capillary tube is tapped into the powder until a small amount (2-3 mm in height) of packed sample is collected at the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, measuring the concentration of a saturated solution at equilibrium.

-

Preparation: An excess amount of solid 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

-

Reporting: The solubility is reported in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial as it determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) if solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[5]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. A standardized base titrant (e.g., 0.1 M NaOH) is then added in small, precise increments.[5][6] After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the compound is fully deprotonated (e.g., pH 12).

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped titration curve. Mathematically, this corresponds to the pH at which half of the compound is ionized. The first derivative of the curve can be used to precisely locate this point. The process should be repeated at least three times to ensure reproducibility.[5]

Biological Activity and Signaling Pathway

2-Amino-N-(quinolin-8-yl)benzenesulfonamide has been identified as a suppressor of the canonical NF-κB signaling pathway.[2][3] This pathway is a master regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

In the canonical pathway, the NF-κB dimer (typically composed of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by signals like pro-inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer, which then translocates into the nucleus to activate the transcription of its target genes.

Studies suggest that N-(quinolin-8-yl)benzenesulfonamides act by interfering with this process, preventing the nuclear translocation of NF-κB and thereby down-regulating the expression of inflammatory and survival genes.[2]

References

- 1. scbt.com [scbt.com]

- 2. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-N-quinolin-8-yl-benzenesulfonamide | C15H13N3O2S | CID 1070159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

DB02307 cellular uptake and distribution

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the subcellular distribution of the bcl-2 oncoprotein: residence in the nuclear envelope, endoplasmic reticulum, and outer mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of DB02307: A Technical Guide to Dipeptide-Based Inhibitors of Pseudomonas aeruginosa Elastase (LasB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB02307, chemically known as N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, is a dipeptide that acts as an inhibitor of Pseudomonas aeruginosa elastase (LasB), a key virulence factor in infections caused by this opportunistic pathogen. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on dipeptide-based inhibitors of LasB. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-virulence agents targeting P. aeruginosa.

Introduction to this compound and its Target: Pseudomonas aeruginosa Elastase (LasB)

Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. A critical component of its virulence arsenal (B13267) is the zinc metalloprotease, elastase B (LasB), also known as pseudolysin. LasB contributes to the pathogen's ability to degrade host tissues, evade the immune system, and form biofilms.

This compound is a small molecule dipeptide that has been identified as an inhibitor of LasB. Its chemical structure is N-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine. The exploration of structural analogs of this compound is a promising avenue for the development of potent and specific inhibitors of LasB, which could serve as novel anti-virulence therapeutics.

Structural Analogs of this compound: Dipeptide-Based LasB Inhibitors

A variety of dipeptide-based inhibitors have been synthesized and evaluated for their ability to inhibit LasB. These compounds, while not all direct derivatives of this compound, share the core dipeptide scaffold and are thus considered structural and functional analogs. Key classes of these inhibitors include N-mercaptoacetyl dipeptides, phosphoryl dipeptides, and dipeptidic phosphonates.

Quantitative Data on LasB Inhibition

The inhibitory activities of these structural analogs are typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A summary of the reported values for representative compounds is presented in Table 1.

| Compound Class | Specific Compound | P'1 Residue | P'2 Residue | Zinc-Binding Group | Ki (nM) | IC50 (nM) | Reference |

| N-mercaptoacetyl dipeptide | N-mercaptoacetyl-Phe-Tyr-amide | Phenylalanine | Tyrosine | Thiol | 41 | - | [1] |

| N-mercaptoacetyl dipeptide | 2-mercaptoacetyl-l-phenylalanyl-l-leucine | Phenylalanine | Leucine | Thiol | 200 | - | [2] |

| Phosphoryl dipeptide | phosphoryl-l-leucyl-l-phenylalanine | Leucine | Phenylalanine | Phosphoryl | 200 | - | [2] |

| Dipeptidic Phosphonate | Compound 4a | - | - | Phosphonate | - | 51 ± 7 | [3] |

| Dipeptidic Phosphonate | Compound 4b | - | - | Phosphonate | - | 76 ± 23 | [4] |

| Hydroxamic Acid Derivative | Compound 3g | - | - | Hydroxamic acid | - | 14 ± 1 | [3] |

| Thiol-based peptide | HSCH2(DL)CH[CH2CH(CH3)2]CO-Phe-Ala-NH2 | Phenylalanine | Alanine | Thiol | 300 | - | [5] |

Table 1: Quantitative Inhibitory Activity of this compound Structural Analogs against P. aeruginosa Elastase (LasB).

Experimental Protocols

The evaluation of LasB inhibitors involves a variety of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

Fluorogenic Substrate Assay for LasB Inhibition (FRET-based)

This assay continuously measures the enzymatic activity of LasB using a fluorogenic substrate.

Materials:

-

Purified P. aeruginosa elastase (LasB)

-

Fluorogenic substrate (e.g., aminobenzoyl-Ala-Gly-Leu-Ala-p-nitro-benzyl-amide)

-

Assay Buffer: 0.05 M Tris-HCl, 2.5 mM CaCl₂, 1% (vol/vol) dimethylformamide (DMF), pH 7.2

-

Test compounds (inhibitors)

-

96-well microtiter plate (black, for fluorescence)

-

Fluorimeter

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMF.

-

Dilute the LasB enzyme to a final concentration of 1 ng per 100 µL well in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the microtiter plate, add 50 µL of the diluted enzyme solution.

-

Add 25 µL of the test compound dilution (or buffer for control) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration 400 µM) to each well.

-

Immediately place the plate in a fluorimeter and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Elastin (B1584352) Congo Red (ECR) Assay

This colorimetric assay measures the ability of LasB to degrade an insoluble elastin substrate that is covalently linked to a red dye.

Materials:

-

Elastin Congo Red (ECR) substrate

-

Purified P. aeruginosa elastase (LasB)

-

Assay Buffer: 100 mM Tris, 1 mM CaCl₂, pH 7.5

-

Test compounds (inhibitors)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare a suspension of ECR in the assay buffer (e.g., 20-30 mg in 900 µL).

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In microcentrifuge tubes, mix the test compound dilutions with the LasB enzyme.

-

Add the ECR suspension to each tube to start the reaction.

-

Incubate the tubes at 37°C with shaking for a defined period (e.g., 2-4 hours).

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the undigested ECR.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength of 495 nm.

-

The amount of soluble, colored product is proportional to the elastase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

LasB-Mediated Disruption of Epithelial Barrier Integrity

P. aeruginosa LasB can disrupt the integrity of epithelial barriers, a crucial step in the pathogenesis of infection. This process involves the degradation of extracellular matrix (ECM) components and the modulation of focal adhesion signaling.

Caption: LasB-mediated disruption of the epithelial barrier and its inhibition.

Experimental Workflow for Assessing LasB Inhibitors

The discovery and validation of novel LasB inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A typical workflow for the development of LasB inhibitors.

LasB-Mediated IL-1β Activation Pathway

LasB can directly cleave and activate pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β), contributing to the host inflammatory response.

Caption: LasB-mediated activation of IL-1β and its inhibition.

Conclusion

The development of structural analogs of this compound, particularly dipeptide-based inhibitors of P. aeruginosa elastase (LasB), represents a promising strategy to combat infections caused by this resilient pathogen. By targeting a key virulence factor, these compounds have the potential to disarm the bacterium without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers to build upon in their quest for novel anti-virulence therapies. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising research compounds into effective clinical candidates.

References

- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]